2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole
Description
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes a benzodiazole ring, a chlorophenoxy group, and a methoxyethyl group
Properties
Molecular Formula |
C18H19ClN2O2S |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C18H19ClN2O2S/c1-22-11-10-21-17-5-3-2-4-16(17)20-18(21)24-13-12-23-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 |
InChI Key |
AZEKETVWHHZCEO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-chlorophenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercaptoethanol to form 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}ethanol. Finally, this compound is cyclized with o-phenylenediamine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-CHLOROPHENOXY)ETHYL]THIO}ACETIC ACID: Similar structure but with an acetic acid group instead of a benzodiazole ring.
2-(4-CHLOROPHENOXY)ETHYLAMINE HYDROCHLORIDE: Similar structure but with an amine group instead of a sulfanyl group.
Uniqueness
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring and a sulfanyl group, which imparts specific chemical and biological properties that are not present in the similar compounds listed above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
